8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a brominated organic compound belonging to the benzoxepin family. This compound features a bromine atom at the 8th position of the benzoxepin ring system, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one.
Reduction: Reduction reactions can lead to the formation of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one
Reduction: 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Substitution: Various derivatives based on the substituent used.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of brominated compounds in biological processes.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
This comprehensive overview provides a detailed understanding of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLFBDVHAOWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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